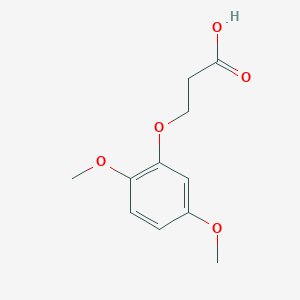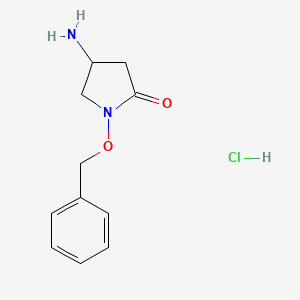
4-Amino-1-phenylmethoxypyrrolidin-2-one;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrrolidine is a class of 5-membered nitrogen-containing heterocyclic compounds . They are widely used by medicinal chemists to develop compounds for the treatment of various diseases . The pyrrolidine ring is present in many natural products, especially in alkaloids isolated from plants or microorganisms .
Synthesis Analysis
Pyrrolidine compounds can be synthesized using different strategies . One approach involves constructing the ring from different cyclic or acyclic precursors . Another approach involves functionalizing preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The pyrrolidine ring is characterized by sp3 hybridization, which allows efficient exploration of the pharmacophore space . The non-planarity of the ring, a phenomenon called “pseudorotation”, contributes to the increased three-dimensional (3D) coverage .Chemical Reactions Analysis
The reactivity of pyrrolidine compounds can be influenced by steric factors . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine compounds can be quite diverse . These properties are often enhanced or novel compared to bulk material, which has led to a multitude of innovative applications in various fields .科学的研究の応用
Enzymatic Synthesis and Derivative Utility
4-Amino-1-phenylmethoxypyrrolidin-2-one hydrochloride serves as a precursor in the enzymatic synthesis of enantiomerically enriched 4-phenylpyrrolidin-2-one, highlighting its utility in producing derivatives that are cyclic analogues of γ-aminobutyric acid (GABA). This process employs dynamic kinetic resolution catalyzed by ω-transaminases, demonstrating its importance in the synthesis of pharmaceutical intermediates and research chemicals (Koszelewski et al., 2009).
Corrosion Inhibition
The compound has been identified in studies focusing on corrosion inhibition. For example, derivatives such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole have shown exceptional inhibition performance on mild steel in hydrochloric acid, reaching up to 98% efficiency at very low concentrations. This illustrates the potential application of 4-Amino-1-phenylmethoxypyrrolidin-2-one hydrochloride derivatives in industrial corrosion protection (Bentiss et al., 2009).
Structural Modifications in Bioactive Oligopeptides
The compound is involved in structural modifications of bioactive oligopeptides, acting as a proline surrogate or protecting the N-terminal amino acid against hydrolysis. This utility is highlighted in the synthesis of imidazolidin-4-ones, which are crucial for enhancing the bioactivity and stability of therapeutic peptides and drugs (Ferraz et al., 2007).
Biosynthesis and Occurrence in Peptide Natural Products
4-Amino-1-phenylmethoxypyrrolidin-2-one hydrochloride and its derivatives play a significant role in the biosynthesis and occurrence of phenylglycine-type amino acids in peptide natural products. These compounds are found in various biologically active linear and cyclic peptides, including antibiotics, illustrating their importance in medicinal chemistry and drug development (Al Toma et al., 2015).
Anticancer Potential
Derivatives of 4-Amino-1-phenylmethoxypyrrolidin-2-one hydrochloride have been synthesized and evaluated for their anticancer activities against various human tumor cell lines. The research indicates the potential for these compounds to act as effective anticancer agents, further emphasizing the importance of this chemical in developing new therapeutic options (Tiwari et al., 2016).
作用機序
Target of Action
Compounds with a pyrrolidine ring structure have been reported to interact with various biological targets
Mode of Action
It is known that the pyrrolidine ring, a common structural motif in this compound, can efficiently explore the pharmacophore space due to sp3-hybridization . This allows for diverse interactions with biological targets, potentially leading to various physiological effects.
Biochemical Pathways
Compounds with a pyrrolidine structure have been associated with various biological activities and could potentially influence multiple biochemical pathways .
Result of Action
The compound’s potential therapeutic applications have been noted, suggesting that it may have significant biological effects.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-amino-1-phenylmethoxypyrrolidin-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2.ClH/c12-10-6-11(14)13(7-10)15-8-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALVMHJXRVVKIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)OCC2=CC=CC=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
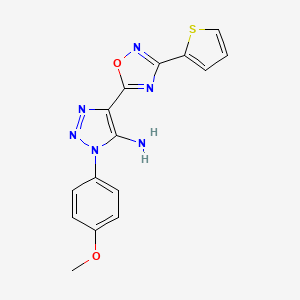



![Ethyl 5-{[2-(methoxycarbonyl)phenyl]sulfanyl}-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2999452.png)
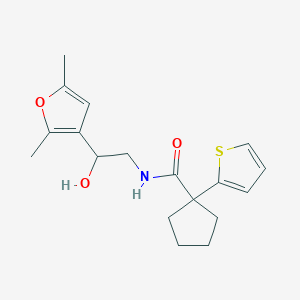
![N-(4-fluorobenzyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2999455.png)
![1-[(4-Ethoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B2999456.png)
![3-[(4-chlorophenyl)methyl]-7-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)
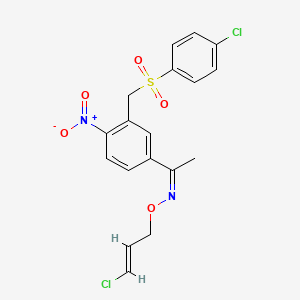
![N-(5-Methyl-1,3-thiazol-2-yl)-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2999459.png)
![Methyl 2-[(N,3-dicyano-4-fluoroanilino)methyl]furan-3-carboxylate](/img/structure/B2999461.png)
![N-[(2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methyl]prop-2-enamide](/img/structure/B2999462.png)
